molecular formula C28H22N2O6 B11402416 N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402416
M. Wt: 482.5 g/mol
InChI Key: CZFVRQNKBXCCGX-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of benzofuran, chromene, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and chromene intermediates, followed by their coupling and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzofuran, chromene, and carbamoyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H22N2O6

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H22N2O6/c1-15-12-16(2)25-20(13-15)21(31)14-23(36-25)27(32)30-24-19-6-4-5-7-22(19)35-26(24)28(33)29-17-8-10-18(34-3)11-9-17/h4-14H,1-3H3,(H,29,33)(H,30,32)

InChI Key

CZFVRQNKBXCCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)C

Origin of Product

United States

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